The synthesis of [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid typically involves several steps, beginning with the preparation of the furylmethyl derivative. One common method includes:
Specific experimental conditions such as temperature, reaction time, and catalysts can significantly influence the yield and purity of the final product. For instance, reactions may be performed under reflux conditions or using microwave-assisted synthesis to enhance efficiency .
The molecular structure of [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid features:
The spatial arrangement and bonding within this compound are crucial for its biological activity, which may be explored through computational modeling or crystallographic studies .
While specific chemical reactions involving [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid are not extensively documented, potential reactions can include:
These reactions suggest versatility in synthetic applications and potential modifications for enhancing biological activity .
Further studies are necessary to clarify its pharmacodynamics and pharmacokinetics .
The primary applications of [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid lie within scientific research:
Ongoing research into its biological activities could reveal additional applications in medicinal chemistry .
Piperazine-based scaffolds constitute a cornerstone of modern drug design due to their structural versatility and ability to modulate diverse biological targets. These saturated nitrogen-containing heterocycles serve as molecular frameworks that enable precise three-dimensional positioning of pharmacophoric elements. Within this chemical class, acetic acid-functionalized piperazine derivatives exhibit enhanced pharmacokinetic properties and target engagement capabilities. The specific compound [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid (CAS: not explicitly listed; molecular formula: C11H14N2O4, MW: 238.24 g/mol) exemplifies this approach, integrating three critical structural features: 1) a piperazine core, 2) a 3-oxo modification, and 3) a furylmethyl substitution [1] [3]. This review systematically examines how each component contributes to the molecule's therapeutic potential while excluding clinical safety and dosage considerations per outlined constraints.
The piperazine ring (C4H10N2) provides a semi-rigid platform with two nitrogen atoms capable of serving as hydrogen bond acceptors or donors depending on substitution patterns. In [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid, the N1 nitrogen undergoes alkylation by the furylmethyl group, while N4 bears the 3-oxo modification. This asymmetric substitution creates distinct electronic environments ideal for multi-target engagement:
Table 1: Structural Comparison of Piperazine Acetic Acid Derivatives
Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | |
---|---|---|---|---|
[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid | C11H14N2O4 | 3-Furylmethyl | 238.24 | |
[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid | C14H18N2O3 | 2-Phenylethyl | 262.31 | |
Unsubstituted (3-oxo-2-piperazinyl)acetic acid | C6H10N2O3 | None | 158.16 | [5] [6] |
The strategic incorporation of a 3-oxo group and acetic acid side chain induces profound effects on molecular properties critical to drug efficacy:
Hydrogen Bonding Capacity: The 3-oxo group introduces an additional hydrogen bond acceptor, increasing total H-bond acceptors to five. This enhances target binding affinity (ΔG ~ -1.5 kcal/mol per H-bond) while the acetic acid moiety contributes both a donor and acceptor. Collectively, this elevates the topological polar surface area (TPSA) to ~95 Ų, balancing membrane permeability and aqueous solubility [3].
Acid-Base Properties: The acetic acid group (predicted pKa ~3.56) confers pH-dependent ionization, facilitating solubility in intestinal fluid (pH 6.5) while promoting passive absorption in the gut (pH 7.4). The 3-oxo group reduces the pKa of the adjacent N-H proton, enhancing hydrogen-bond donation capacity at physiological pH [4].
Metabolic Stability: Computational models suggest the 3-oxo group impedes cytochrome P450-mediated oxidation of the piperazine ring by electron withdrawal. Meanwhile, the acetic acid group enables conjugation pathways, potentially avoiding reactive metabolite formation [3].
Table 2: Physicochemical Properties of [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic Acid
Property | Value | Significance |
---|---|---|
Molecular Weight | 238.24 g/mol | Optimal for cell permeability (<500 Da) |
Hydrogen Bond Donors | 2 (NH, COOH) | Facilitates target binding |
Hydrogen Bond Acceptors | 5 (O, N) | Enhances solubility and binding |
Calculated logP | 0.5–1.5 | Balances lipophilicity and solubility |
Topological Polar Surface Area | ~95 Ų | Predicts moderate oral bioavailability |
The 3-furylmethyl substituent in this derivative exemplifies a "privileged scaffold" with demonstrated pharmacological relevance:
Electron-Rich Aromatic System: The furan ring provides π-electron density that engages in non-covalent interactions with biological targets. X-ray crystallography studies of analogous compounds reveal edge-to-face π-stacking with phenylalanine residues and CH-π interactions with hydrophobic pockets. The oxygen heteroatom additionally serves as a hydrogen bond acceptor [1] [3].
Metabolic Considerations: Unlike phenyl rings, furans exhibit lower susceptibility to CYP450-mediated hydroxylation, potentially extending half-life. However, the 3-substituted isomer may offer enhanced metabolic stability over 2-substituted analogs due to steric protection of the reactive C2 position [1] [4].
Structure-Activity Relationship (SAR) Insights: Comparison with analogs reveals critical SAR trends:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7